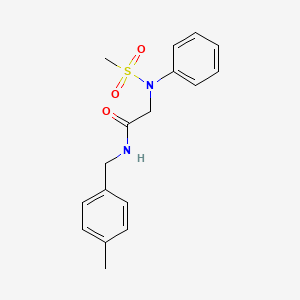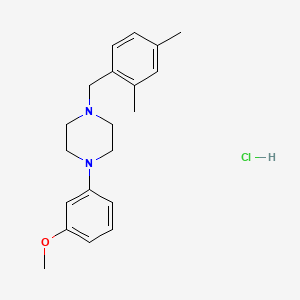![molecular formula C14H18F3N3O3 B4961238 N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)
N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MNPA is a synthetic compound that belongs to the family of anilines and is characterized by its unique chemical structure, which has a nitro group and a trifluoromethyl group attached to the aniline ring.
Aplicaciones Científicas De Investigación
MNPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, MNPA is used as a building block for the synthesis of various compounds that have potential therapeutic applications, such as anti-cancer, anti-inflammatory, and anti-viral agents. In drug discovery, MNPA is used as a lead compound for the development of new drugs that target specific receptors or enzymes in the body. In neuroscience, MNPA is used as a tool to study the function of specific neurotransmitter systems in the brain.
Mecanismo De Acción
The mechanism of action of MNPA is not fully understood, but it is believed to act as a modulator of specific receptors or enzymes in the body. MNPA has been shown to bind to specific receptors, such as the sigma-1 receptor and the dopamine transporter, and modulate their activity. MNPA has also been shown to inhibit specific enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects, depending on the specific receptor or enzyme it modulates. MNPA has been shown to have anti-inflammatory and anti-cancer properties through its modulation of specific receptors and enzymes. MNPA has also been shown to have neuroprotective effects by modulating the activity of specific neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. MNPA is also readily available and relatively inexpensive, making it an attractive option for researchers. However, MNPA has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on MNPA, including its potential applications in drug discovery and neuroscience. MNPA has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research could focus on the development of new compounds based on MNPA for these diseases. MNPA could also be used as a tool to study the function of specific neurotransmitter systems in the brain, which could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
MNPA is synthesized through a multi-step process that involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with 3-chloropropylmorpholine in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of MNPA. The final product is purified through various techniques, such as column chromatography and recrystallization, to obtain a high yield and purity.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-nitro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c15-14(16,17)12-10-11(20(21)22)2-3-13(12)18-4-1-5-19-6-8-23-9-7-19/h2-3,10,18H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPWWZKOMVOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-4-nitro-2-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961188.png)

![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)
